BTCP hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BTCP hydrochloride involves the reaction of 1-(benzo[b]thien-2-yl)cyclohexanone with piperidine in the presence of a reducing agent. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure the efficient and safe production of the compound. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: BTCP hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: this compound can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
BTCP hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in studies involving dopamine transport and receptor interactions.
Biology: Employed in research to understand the mechanisms of dopamine transport and its role in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating disorders related to dopamine dysregulation.
Industry: Utilized in the development of new drugs and chemical compounds with similar properties.
Mechanism of Action
BTCP hydrochloride exerts its effects by selectively blocking dopamine transport. This action inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. The compound has little affinity for phencyclidine sites, making it a valuable tool for studying dopamine transport without interference from other receptor sites .
Comparison with Similar Compounds
Phencyclidine (PCP): A dissociative anesthetic with different pharmacological properties.
Ketamine: Another dissociative anesthetic with distinct effects on NMDA receptors.
Uniqueness: BTCP hydrochloride is unique due to its selective inhibition of dopamine transport with minimal interaction with other receptor sites. This specificity makes it a valuable compound for research focused on dopamine-related processes without the confounding effects seen with other similar compounds .
Properties
Molecular Formula |
C19H26ClNS |
---|---|
Molecular Weight |
335.9 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;hydrochloride |
InChI |
InChI=1S/C19H25NS.ClH/c1-5-11-19(12-6-1,20-13-7-2-8-14-20)18-15-16-9-3-4-10-17(16)21-18;/h3-4,9-10,15H,1-2,5-8,11-14H2;1H |
InChI Key |
XBOZTWUGBRZVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCCC4.Cl |
Origin of Product |
United States |
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